Potassium hexabromotellurate(IV)
CAS No.: 16986-18-8
Cat. No.: VC0099056
Molecular Formula: Br6K2Te
Molecular Weight: 685.221
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16986-18-8 |
|---|---|
| Molecular Formula | Br6K2Te |
| Molecular Weight | 685.221 |
| Standard InChI | InChI=1S/Br4Te.2BrH.2K/c1-5(2,3)4;;;;/h;2*1H;;/q;;;2*+1/p-2 |
| Standard InChI Key | HMFRPYOIJYYQFO-UHFFFAOYSA-L |
| SMILES | [K+].[K+].[Br-].[Br-].Br[Te](Br)(Br)Br |
Introduction
Chemical Composition and Structure
Potassium hexabromotellurate(IV) consists of potassium cations (K⁺) and hexabromotellurate(IV) anions ([TeBr₆]²⁻). The compound features a tellurium(IV) center coordinated by six bromide ligands in an octahedral arrangement, with the negative charge balanced by two potassium ions. The structure follows a distorted variant of the K₂PtCl₆ type, which allows for more efficient packing of the comparatively large anions than would be possible with an undistorted cubic form . This structural arrangement is significant in understanding the compound's physical and chemical properties.
Crystallographic Properties
Crystal System and Unit Cell Parameters
Potassium hexabromotellurate(IV) crystallizes in the monoclinic crystal system with the following unit cell parameters:
| Parameter | Value |
|---|---|
| a | 7.521 Å |
| b | 7.574 Å |
| c | 10.730 Å |
| β | 89° 40' |
| Space Group | Monoclinic |
The crystal structure has been determined through three-dimensional X-ray diffraction analysis, with a least squares R-value of 0.12 . This moderate R-value indicates reasonable reliability in the structural determination while acknowledging some limitations in the precision of the model.
Structural Comparison
The crystal structure of K₂TeBr₆ represents a distorted variant of the archetypal K₂PtCl₆ arrangement. This distortion is attributed to the necessity for more efficient packing of the relatively large [TeBr₆]²⁻ anions compared to what would be possible in the ideal cubic structure . The monoclinic structure with β angle very close to 90° (89° 40') suggests a slight deviation from orthogonality, which influences the compound's physical properties, particularly its thermal behavior and phase transitions.
Thermal Behavior and Phase Transitions
Potassium hexabromotellurate(IV) exhibits interesting phase transition behavior, with a documented phase transition occurring at 434 K, followed by an independent strain coupling in a second transition at approximately 400 K . These transitions are significant in understanding the compound's structural stability and thermal expansivity. The compound is classified as ferroelastic, which means it displays spontaneous strain that can be reoriented by mechanical stress.
The phase transitions in K₂TeBr₆ likely involve subtle rearrangements of the crystal structure, potentially affecting the orientation and distortion of the [TeBr₆]²⁻ octahedra. These transitions provide valuable insights into the compound's behavior under varying temperature conditions and contribute to the broader understanding of phase transition mechanisms in similar materials.
Electronic Structure
The electronic structure of K₂TeBr₆ has been investigated using density functional theory (DFT) calculations, providing insights into the bonding nature and electronic properties of the compound . These quantum-mechanical calculations are essential for understanding the compound's physical and chemical characteristics at the molecular level.
Solid State Chemistry and Phase Relations
Potassium hexabromotellurate(IV) (K₂TeBr₆) participates in interesting solid-state chemical relationships, particularly with related compounds such as Rb₂TeBr₆, K₂TeI₆, and Rb₂TeI₆. The reciprocal system formed by these compounds:
K₂TeI₆ + Rb₂TeBr₆ ↔ K₂TeBr₆ + Rb₂TeI₆
has been characterized as an invariant eutectic type system with limited solid solution formation . This phase relationship provides insight into the thermodynamic stability and potential synthesis routes for K₂TeBr₆.
The binary systems involving K₂TeBr₆ and related compounds offer valuable information about the compound's behavior in mixed systems and its interactions with structurally similar materials. These studies contribute to the fundamental understanding of solid-state chemistry in hexahalogenotellurate compounds and may inform potential applications in materials science.
Spectroscopic Properties
Spectroscopic studies of hexabromotellurate(IV) compounds, including K₂TeBr₆, provide important information about their vibrational modes and electronic transitions. The vibrational spectra of these compounds are characterized by the internal modes of the [TeBr₆]²⁻ anion, which reflect the octahedral coordination environment of the tellurium center.
Comparison with Related Compounds
Potassium hexabromotellurate(IV) belongs to a family of compounds with the general formula A₂MX₆, where A is an alkali metal, M is a transition metal or main group element, and X is a halogen. Comparative studies of K₂TeBr₆ with related compounds such as K₂TeI₆, Rb₂TeBr₆, and Cs₂TeBr₆ reveal systematic trends in structural parameters, phase transition behavior, and physical properties.
The following table summarizes key differences between K₂TeBr₆ and some structurally related compounds:
| Compound | Crystal System | Notable Features |
|---|---|---|
| K₂TeBr₆ | Monoclinic | Ferroelastic, phase transitions at 434 K and 400 K |
| Rb₂TeBr₆ | Variable (300-12.5 K) | Complex phase behavior |
| K₂TeI₆ | Different from K₂TeBr₆ | Subject of X-ray structural studies |
These comparisons highlight the influence of cation size and halide identity on the structural and physical properties of hexahalogenotellurate compounds.
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